Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate
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Overview
Description
Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both phosphonate and diphenylphosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with a phenoxyethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phenoxy or ethoxy derivatives .
Scientific Research Applications
Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the diphenylphosphoryl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate
- Ethyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphinate
- Diphenyl (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate
Uniqueness
Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate is unique due to its specific combination of phosphonate and diphenylphosphoryl groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C28H28O6P2 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]phenyl]-ethoxyphosphinic acid |
InChI |
InChI=1S/C28H28O6P2/c1-2-34-36(30,31)28-20-12-10-18-26(28)33-22-21-32-25-17-9-11-19-27(25)35(29,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-20H,2,21-22H2,1H3,(H,30,31) |
InChI Key |
ZIDKQYOKONIJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OCCOC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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